molecular formula C17H8ClF6N3O2 B2514954 4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide CAS No. 860785-18-8

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide

Cat. No.: B2514954
CAS No.: 860785-18-8
M. Wt: 435.71
InChI Key: JKNFOXLDFQEAEL-UHFFFAOYSA-N
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Description

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide is a complex organic compound that features a naphthyridine core with trifluoromethyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of both trifluoromethyl groups and a benzamide moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF6N3O2/c18-9-3-1-8(2-4-9)14(28)26-27-6-5-11-13(15(27)29)10(16(19,20)21)7-12(25-11)17(22,23)24/h1-7H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNFOXLDFQEAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=CC3=C(C2=O)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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